1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate
Description
The compound 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate (hereafter referred to as the "target compound") is a pyrazole-based ester derivative featuring a tert-butyl group at position 1, a 4-chlorophenylsulfanyl moiety at position 4, and a 3,4-dimethoxybenzoate ester at position 5 of the pyrazole ring. Its molecular formula is C₂₃H₂₅ClN₂O₄S, with a molecular weight of 460.98 g/mol .
Properties
IUPAC Name |
[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-14-20(31-17-10-8-16(24)9-11-17)21(26(25-14)23(2,3)4)30-22(27)15-7-12-18(28-5)19(13-15)29-6/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRWPOJQVAYJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=C(C=C3)OC)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate typically involves multiple stepsThe final step involves the esterification of the pyrazole derivative with 3,4-dimethoxybenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group bridging the pyrazole and 4-chlorophenyl moieties is susceptible to nucleophilic substitution under specific conditions. For example:
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Thiol-disulfide exchange : Reaction with thiols (e.g., glutathione) could displace the 4-chlorophenyl group, forming a new disulfide bond.
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Oxidative substitution : In the presence of oxidizing agents like HO, the sulfanyl group may convert to a sulfoxide (-SO-) or sulfone (-SO-).
Table 1: Sulfanyl Group Reactivity
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | HO, RT | Sulfoxide or sulfone derivatives |
| Nucleophilic displacement | Thiols, basic conditions | Substituted thioethers or disulfides |
Ester Hydrolysis
The 3,4-dimethoxybenzoate ester undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl or HSO yields 3,4-dimethoxybenzoic acid and the corresponding pyrazolol alcohol.
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Basic saponification : NaOH or KOH in aqueous ethanol produces the carboxylate salt .
Key Data :
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Hydrolysis rates depend on steric hindrance from the tert-butyl group .
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Dimethoxy groups on the benzoate enhance electron density, potentially slowing hydrolysis compared to unsubstituted esters .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring’s electron-rich nature allows EAS, though substituents direct reactivity:
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Nitration : Nitrating agents (e.g., HNO/HSO) target the C-4 position of the pyrazole, adjacent to the sulfanyl group.
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Halogenation : Bromine or Cl may substitute at the C-3 methyl group’s ortho position .
Limitations :
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The tert-butyl group’s steric bulk suppresses substitution at proximal sites .
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The 4-chlorophenyl group’s electron-withdrawing effect deactivates the adjacent pyrazole carbon .
Pyrazole Ring Functionalization
The pyrazole core participates in cycloaddition and alkylation:
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1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form pyrazolo-isoxazoline hybrids .
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N-Alkylation : Methyl or benzyl halides target the pyrazole’s N-1 position, though the tert-butyl group may hinder reactivity .
Table 2: Pyrazole Reactivity
| Reaction | Conditions | Outcome |
|---|---|---|
| Cycloaddition | Nitrile oxide, Δ | Isoxazoline-fused pyrazole |
| N-Alkylation | CHI, KCO | Quaternary ammonium derivatives |
Demethylation of Methoxy Groups
The 3,4-dimethoxybenzoate moiety undergoes demethylation with strong Lewis acids (e.g., BBr), yielding catechol derivatives . This reaction is critical for generating phenolic intermediates for further conjugation.
Notable Observation :
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Demethylation is selective for the 3-methoxy group due to steric protection of the 4-methoxy by the ester .
Stability and Decomposition
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Photodegradation : The sulfanyl group and nitro-aromatic analogs (e.g., in) are light-sensitive, forming radicals or quinone-like byproducts.
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Thermal decomposition : Above 200°C, the ester bond cleaves, releasing CO and generating a pyrazolol fragment.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate exhibit significant anti-inflammatory activity. For instance, molecular docking studies suggest that these compounds can act as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is involved in the inflammatory response .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anticancer Potential
There is emerging evidence that pyrazole derivatives can induce apoptosis in cancer cells. Preliminary studies on related compounds have shown that they can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .
Case Studies
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzoate Substituents
2.1.1 3,4,5-Trimethoxybenzoate Analogue
A closely related compound, 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate (ID: C100-0707), differs by the addition of a methoxy group at the 5-position of the benzoate ring. However, the additional methoxy group may reduce solubility due to increased hydrophobicity .
2.1.2 3,4-Dimethylbenzoate Analogue
The compound [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate () replaces the 3,4-dimethoxy groups with 3,4-dimethyl substituents and substitutes the 4-chlorophenylsulfanyl with a 4-methylphenylsulfanyl group. The methyl groups reduce polarity compared to methoxy, lowering solubility in polar solvents. The absence of chlorine diminishes electronegativity, which may weaken interactions with electron-rich biological targets .
2.1.3 2-Methoxybenzoate Analogue
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate () features a single methoxy group at the 2-position of the benzoate ring and a phenylsulfanyl group (lacking the 4-chloro substitution). The absence of chlorine may reduce halogen-bonding interactions critical for target binding .
Pyrazole Derivatives with Chlorophenyl Motifs
2.2.1 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
This compound () shares the 4-chlorophenyl and methylpyrazole motifs but incorporates a pyrazol-3(2H)-one core. The ketone group at position 3 introduces hydrogen-bonding capability, which is absent in the target compound. Such differences may influence solubility and intermolecular interactions in crystalline states .
2.2.2 DPP-4 Inhibitor 30d
The DPP-4 inhibitor 1-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]piperazine () demonstrates the pharmacological relevance of the 4-chlorophenyl-pyrazole scaffold.
Sulfanyl Group Variations
The compound 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime () features a 3-chlorophenylsulfanyl group instead of 4-chlorophenyl. The trifluoromethyl and oxime groups introduce additional electronegativity and hydrogen-bonding sites, which are absent in the target compound .
Research Implications
- Synthetic Accessibility : The target compound and its analogues (e.g., ) are synthesized via Suzuki-Miyaura coupling or esterification, with yields ranging from 32% to 73% .
- Biological Activity : The 4-chlorophenylsulfanyl group may enhance binding to enzymes like DPP-4, as seen in , but the benzoate ester’s hydrolysis liability could limit oral bioavailability compared to more stable analogues .
- Crystallography : Structural studies using SHELX software () reveal that tert-butyl and chlorophenyl groups influence crystal packing via van der Waals interactions, while methoxy groups participate in hydrogen-bonding networks .
Biological Activity
1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C20H24ClN3O4S
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives can act as antioxidants, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance:
- A study demonstrated that similar compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research indicates that derivatives with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to control groups .
- Antimicrobial Evaluation : In a controlled laboratory setting, the compound was tested against various pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent .
Q & A
Q. Critical Considerations :
- Monitor steric hindrance from the tert-butyl group during coupling reactions.
- Use orthogonal protecting groups (e.g., Boc for amines, methyl esters for acids) to enable sequential functionalization .
What spectroscopic and crystallographic methods are most effective for confirming the molecular structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the tert-butyl (δ ~1.3 ppm), dimethoxybenzoate (δ ~3.8 ppm for OCH3), and pyrazole protons (δ ~6.5–7.5 ppm for aromatic regions) .
- 2D NOESY : Confirm spatial proximity between the tert-butyl and 4-chlorophenyl groups to validate regiochemistry .
- X-ray Crystallography : Resolve crystal structures to unambiguously determine stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfanyl and methoxy groups) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfanyl and ester linkages .
Validation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
How can researchers address discrepancies in biological activity data across different in vitro assays for this compound?
Answer:
Contradictory bioactivity results (e.g., enzyme inhibition IC50 variability) may arise from:
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or conformation. Standardize protocols using buffers like PBS (pH 7.4) and limit DMSO to <1% .
- Protein Source : Enzymes from recombinant vs. native sources may exhibit structural variations. Validate activity using orthogonal assays (e.g., fluorescence polarization and SPR) .
- Compound Stability : Test for degradation under assay conditions via LC-MS. For example, ester hydrolysis in aqueous media could generate inactive metabolites .
Mitigation : Include positive controls (e.g., known inhibitors) and perform dose-response curves in triplicate to ensure reproducibility .
What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Solubility Enhancement :
- Bioavailability :
Validation : Conduct logP measurements (HPLC) and parallel artificial membrane permeability assays (PAMPA) to guide formulation .
How can computational modeling elucidate the compound’s binding mode to a target enzyme?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrazole core and the enzyme’s active site. Prioritize poses where the 4-chlorophenyl group occupies hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational changes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinity (ΔG). Compare with experimental IC50 values to validate the model .
Case Study : Analogous sulfanyl-pyrazoles showed strong correlation (R² >0.85) between computed ΔG and observed inhibition, supporting model reliability .
What analytical methods are recommended for resolving synthetic byproducts or isomeric impurities?
Answer:
- HPLC-PDA/MS : Use a C18 column (ACN/water gradient) to separate regioisomers. Monitor UV absorbance at 254 nm (aromatic groups) and 220 nm (ester/sulfanyl moieties) .
- Chiral Chromatography : Employ a CHIRALPAK® IG-3 column if stereoisomers are suspected due to the tert-butyl group’s asymmetry .
- NMR Titration : Add shift reagents (e.g., Eu(fod)3) to distinguish diastereomers via differential splitting of methoxy proton signals .
Example : A related dimethoxybenzoate derivative required a 60:40 hexane/isopropanol mobile phase to resolve enantiomers with >99% purity .
How can researchers assess the compound’s metabolic stability in hepatic microsomes?
Answer:
- In Vitro Assay : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 min with acetonitrile .
- LC-MS/MS Analysis : Quantify parent compound depletion and identify metabolites via fragmentation patterns. Major pathways may include:
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Data Interpretation : Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
